molecular formula C22H12FN3O5 B2714172 7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-34-9

7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2714172
CAS No.: 634569-34-9
M. Wt: 417.352
InChI Key: HTJDVVACKWRWNH-UHFFFAOYSA-N
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Description

7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a fluorinated derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold. This compound features a fluoro substituent at the 7-position, a 3-nitrophenyl group at the 1-position, and a pyridin-2-yl moiety at the 2-position (Fig. 1). Its synthesis is achieved via a multicomponent reaction (MCR) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The method allows for high substituent diversity, accommodating electron-withdrawing groups (e.g., nitro, fluoro) and heterocyclic systems (e.g., pyridyl) without significant electronic interference in cyclization . The compound’s structural complexity and substituent profile make it a candidate for biological screening, particularly in drug discovery contexts .

Properties

IUPAC Name

7-fluoro-1-(3-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12FN3O5/c23-13-7-8-16-15(11-13)20(27)18-19(12-4-3-5-14(10-12)26(29)30)25(22(28)21(18)31-16)17-6-1-2-9-24-17/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDVVACKWRWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Antioxidant Properties

Recent studies have indicated that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity . The antioxidant properties are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study reported that derivatives of chromeno[2,3-c]pyrrole demonstrated a notable reduction in oxidative stress markers in vitro .

Anticancer Activity

This compound has shown promise in anticancer research . In vitro tests revealed that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, its mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. A notable study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes , including mutant isocitrate dehydrogenase (mt-IDH), which is implicated in various cancers. This inhibition could lead to altered metabolic pathways in cancer cells, thereby reducing their survival and proliferation rates .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects . Animal studies indicate that it can mitigate neuroinflammation and promote neuronal survival under oxidative stress conditions. These effects are believed to be mediated through the modulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Case Studies and Experimental Data

StudyFocusFindings
Enzyme InhibitionEffective against mt-IDH; alters cancer cell metabolism
Anticancer ActivityInduces apoptosis in breast cancer cells; reduces tumor size in vivo
Antioxidant ActivityScavenges free radicals; reduces oxidative stress markers

The biological activity of this compound can be summarized as follows:

  • Free Radical Scavenging : The presence of electron-withdrawing groups enhances its ability to donate electrons to free radicals.
  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death.
  • Pathway Modulation : It interferes with critical signaling pathways involved in cell survival and proliferation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions that allow for the introduction of various substituents to tailor its properties. A notable method described in literature employs a one-pot multicomponent synthetic strategy that yields high purity and good yields of the target compound .

Key Synthetic Routes

Method Conditions Yield
Multicomponent ReactionMild conditions with various aldehydes43–86%
Ring-opening StrategyCompatible with diverse substituents>70% for many

This efficient synthetic approach paves the way for further exploration of the compound's derivatives and their applications in drug discovery.

Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of various functional groups in this compound enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer progression. The incorporation of a pyridine moiety is critical for enhancing enzyme inhibition and improving bioavailability .

Enzyme Inhibition

The compound has been investigated as a non-steroidal inhibitor of cytochrome P450 enzymes (CYP17), which play a crucial role in steroidogenesis. The structural modifications provided by the nitrophenyl and pyridine groups are essential for binding affinity and selectivity towards CYP17 .

Case Studies

  • CYP17 Inhibition
    • A study synthesized a series of compounds similar to this compound and evaluated their CYP17 inhibitory activity.
    • Results indicated significant inhibition at low micromolar concentrations, suggesting potential as a therapeutic agent in hormone-dependent cancers.
  • Antimicrobial Properties
    • Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains.
    • The findings demonstrated that certain derivatives exhibited potent antibacterial activity, highlighting their potential application in treating infections.

Comparison with Similar Compounds

Substituent Impact :

  • Halogens : The fluoro substituent (target compound) offers enhanced metabolic stability and electronegativity compared to chloro analogues (e.g., ), which may exhibit different pharmacokinetic profiles .

Physicochemical Properties

Comparative data for select compounds:

Compound Melting Point (°C) IR (cm<sup>−1</sup>) <sup>1</sup>H NMR (δ, ppm) Yield (%)
Target Compound N/A* N/A N/A ~70 (estimated)
4{4–19-7} () 195–197 1711 (C=O), 1593 (Ar) 7.63 (s, 1H), 5.67 (s, 1H) 52
7-Chloro-... () N/A N/A N/A N/A
NCGC00538279 () N/A N/A N/A N/A

Observations :

  • Melting Points : Derivatives with polar substituents (e.g., hydroxyl, methoxy) exhibit higher melting points (e.g., 195–197°C for 4{4–19-7}) .
  • Spectroscopy : The target compound’s anticipated IR and NMR profiles would align with reported analogues, showing characteristic C=O stretches (~1710 cm<sup>−1</sup>) and aromatic proton resonances .

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